molecular formula C13H18N3NaO5S B1670754 Sulpyrine CAS No. 5907-38-0

Sulpyrine

Cat. No. B1670754
CAS RN: 5907-38-0
M. Wt: 351.36 g/mol
InChI Key: UNZIDPIPYUMVPA-UHFFFAOYSA-M
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Description

Sulpyrine, also known as Metamizole, is an organic molecular entity . It is a drug that has analgesic, anti-inflammatory, and antipyretic properties . It is the sodium sulfonate of Aminopyrine .


Molecular Structure Analysis

Sulpyrine has a molecular formula of C13H18N3NaO5S . Its IUPAC name is sodium; [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate . The molecular weight is 351.36 g/mol . The structure of Sulpyrine can be represented by the canonical SMILES: CC1=C (C (=O)N (N1C)C2=CC=CC=C2)N ©CS (=O) (=O) [O-].O. [Na+] .


Physical And Chemical Properties Analysis

Sulpyrine has a molecular weight of 351.36 g/mol . Its physical and chemical properties such as melting point, boiling point, solubility, and others are not explicitly mentioned in the search results.

Scientific Research Applications

  • Specific Scientific Field : This research falls under the field of Pharmacology and Immunology .

  • Methods of Application or Experimental Procedures : The research involved the use of CREBH-deficient mice . The researchers found that Sulpyrine-induced expression of cytochrome P450 2B (CYP2B) family genes , which are involved in Sulpyrine metabolism, in the liver was severely impaired in CREBH-deficient mice .

  • Results or Outcomes : The research found that the transcription factor CREBH , which is highly expressed in the liver, plays an important role in fatal shock induced by Sulpyrine in mice. CREBH-deficient mice were resistant to experimental fatal Sulpyrine shock . Moreover, introduction of CYP2B in CREBH-deficient liver restored susceptibility to Sulpyrine .

Safety And Hazards

While specific safety and hazard information for Sulpyrine is not detailed in the search results, it’s important to note that all drugs, including Sulpyrine, should be used under the guidance of a healthcare professional to minimize risks .

Future Directions

A study suggests that Sulpyrine may have potential in the treatment of neuropathic pain . The study found that Sulpyrine diminished the expression of pronociceptive interleukins and chemokines in dorsal root ganglia in a rat model of neuropathic pain . This suggests that Sulpyrine could be an effective medication for neuropathic pain .

properties

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-8H,9H2,1-3H3,(H,18,19,20);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZIDPIPYUMVPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10110043
Record name Dipyrone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulpyrine

CAS RN

5907-38-0
Record name Dipyrone [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005907380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyrone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonic acid, 1-[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]-, sodium salt, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sodium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPYRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6429L0L52Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
702
Citations
S YOSHIOKA, H OGATA, T SHIBAZAKI… - Chemical and …, 1979 - jstage.jst.go.jp
… It is proposed as a mechanism that sulpyrine is hydrolyzed to 4-methylaminoantipyrine (… sulpyrine in the presence of solid phase was in good agreement with that estimated in sulpyrine …
Number of citations: 11 www.jstage.jst.go.jp
S YOSHIOKA, H OGATA, T SHIBAZAKI… - Chemical and …, 1977 - jstage.jst.go.jp
… Sulpyrine was in an equilibrium with … of sulpyrine. The ratios of the equilibrated amounts of Bis and HMAto that of MAA increased with an increase in the initial concentration of sulpyrine. …
Number of citations: 7 www.jstage.jst.go.jp
S YOSHIOKA, H OGATA, T SHIBAZAKI… - Chemical and …, 1977 - jstage.jst.go.jp
… sulpyrine and HMA immediately after sulpyrine was dissolved, and the ratio of the equilibrated amount of HMA to that of sulpyrine … Successively the first order hydrolysis of sulpyrine and/…
Number of citations: 9 www.jstage.jst.go.jp
S YOSHIOKA, H OGATA, T SHIBAZAKI… - Chemical and …, 1981 - jstage.jst.go.jp
… of these two decomposition products of sulpyrine are described and compared with those of sulpyrine and antipyrine. … is uncertain whether the effect is due to sulpyrine itself. Since …
Number of citations: 8 www.jstage.jst.go.jp
A SAKAI, A TANIMURA - Chemical and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
… acetate extract of the nitrosation products of sulpyrine showed no mu— tagenicity for the … products of sulpyrine have not been elucidated. We examined the nitrosation of sulpyrine under …
Number of citations: 7 www.jstage.jst.go.jp
A Sakai, K Yoshikawa, A Tanimura, I Tomita - Mutation Research/Genetic …, 1981 - Elsevier
… produced by the reaction of sulpyrine with nitrite, 1-… , sulpyrine and sodium nitrite was also examined. DPMN and MNAA, which are main reaction products in the nitrosation of sulpyrine, …
Number of citations: 7 www.sciencedirect.com
S ITOH, K TANABE, Y FURUICHI… - Chemical and …, 1984 - jstage.jst.go.jp
A simple, specific and sensitive ion-pair high-performance liquid chromatographic analysis was developed for aminopyrine, sulpyrine and their metabolites (4-methylaminoantipyrine, 4-…
Number of citations: 5 www.jstage.jst.go.jp
SHOJI, YOSHIDA, SAKAMOTO… - Clinical & …, 1999 - Wiley Online Library
… of sulpyrine in 14 adult patients with mild or moderate aspirin-intolerant asthma; those who were in stable clinical condition and were hyperresponsive to sulpyrine provocation test were …
Number of citations: 129 onlinelibrary.wiley.com
S YOSHIOKA, H OGATA, T SHIBAZAKI… - Chemical and …, 1979 - jstage.jst.go.jp
… to sulpyrine injections, glucose has been found to accelerate the decomposition of sulpyrine … This paper presents the kinetics and mechanism of the decomposition of sulpyrine by …
Number of citations: 3 www.jstage.jst.go.jp
S YOSHIOKA, H OGATA, T SHIBAZAKI… - Chemical and …, 1978 - jstage.jst.go.jp
… was clarified between sulpyrine and the hydrolyzed products, 4… In addition to hydrolysis sulpyrine has been known to undergo … oxidation of sulpyrine to AP on solution below 6 ><10r5 M. …
Number of citations: 6 www.jstage.jst.go.jp

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